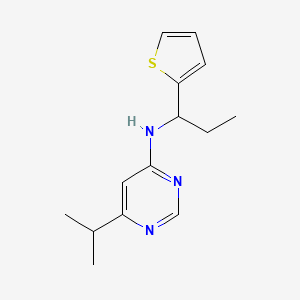
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid, also known as DHI-PA, is a chemical compound with potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is not fully understood. However, research has shown that this compound can inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. By inhibiting HDAC activity, this compound may regulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Research has shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate gene expression. Additionally, this compound has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in laboratory experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid. One direction is the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Furthermore, the development of more soluble forms of this compound may increase its bioavailability and efficacy in lab experiments.
合成法
The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid involves the reaction of 3,4-dihydroisocoumarin with N-Boc-proline in the presence of diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature. The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain this compound.
科学的研究の応用
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have potential applications in scientific research, particularly in the study of cancer and neurodegenerative diseases. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-12(15)11-10-5-3-2-4-9(10)6-7-18-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCPDJFRDSWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)



![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
![[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)